molecular formula C21H27N3O4S B4460261 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE

Cat. No.: B4460261
M. Wt: 417.5 g/mol
InChI Key: YLBXQNRLRKCZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with a morpholine ring and a methanesulfonamido group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-methylbenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable halogenated precursor reacts with morpholine.

    Attachment of the Methanesulfonamido Group: The methanesulfonamido group is introduced through sulfonation reactions, typically using methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE
  • 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(PIPERIDIN-4-YL)PHENYL]METHYL}BENZAMIDE

Uniqueness

The uniqueness of 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE lies in its specific substitution pattern and the presence of the morpholine ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methyl-4-[methyl(methylsulfonyl)amino]-N-[(4-morpholin-4-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-16-14-18(6-9-20(16)23(2)29(3,26)27)21(25)22-15-17-4-7-19(8-5-17)24-10-12-28-13-11-24/h4-9,14H,10-13,15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBXQNRLRKCZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CC=C(C=C2)N3CCOCC3)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE
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3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE
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3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE

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